N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide
Description
This compound is a sulfonamide derivative featuring a 1,3-thiazole core substituted with a 3,4-dimethoxyphenyl group at position 2 and a methyl group at position 2. Sulfonamides are well-known for their pharmacological versatility, including antimicrobial, antitumor, and enzyme-inhibitory activities . Synthesis likely involves multi-step reactions, including Friedel-Crafts acylation, nucleophilic substitutions, and cyclization, as seen in analogous compounds .
Properties
IUPAC Name |
N-[2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl]-4-fluorobenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN2O4S2/c1-13-19(10-11-22-29(24,25)16-7-5-15(21)6-8-16)28-20(23-13)14-4-9-17(26-2)18(12-14)27-3/h4-9,12,22H,10-11H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGIMTCROMFLKMD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OC)OC)CCNS(=O)(=O)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN2O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 3,4-dimethoxyphenylacetic acid with thioamide under acidic conditions.
Alkylation: The thiazole intermediate is then alkylated using an appropriate alkyl halide to introduce the ethyl group.
Sulfonamide Formation: The final step involves the reaction of the alkylated thiazole with 4-fluorobenzenesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The aromatic rings in the compound can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Introduction of nitro or halogen groups on the aromatic rings.
Scientific Research Applications
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several sulfonamide-triazole/thiazole hybrids. Key comparisons include:
Key Observations :
- Thione vs.
- Fluorine Positioning : The 4-fluorobenzenesulfonamide group contrasts with 2,4-difluorophenyl substituents in triazole derivatives , which may alter electronic effects (e.g., electron-withdrawing properties) and binding affinity.
- Methoxy vs. Halogen Substituents : The 3,4-dimethoxyphenyl group in the target compound provides electron-donating effects, differing from halogenated analogs (e.g., Cl/Br in [7–9]) that enhance lipophilicity .
Physicochemical and Pharmacological Implications
- Solubility: The 4-fluorobenzenesulfonamide group enhances water solubility compared to non-sulfonamide analogs (e.g., 561295-12-3 in ).
- Bioactivity : Fluorinated sulfonamides often exhibit improved enzyme inhibition (e.g., carbonic anhydrase) due to enhanced electrophilicity . Methoxy groups may modulate membrane permeability via lipophilic interactions.
- Stability : Thiazole cores are generally more stable than triazole-thiones, which exist in tautomeric equilibrium .
Biological Activity
N-{2-[2-(3,4-dimethoxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethyl}-4-fluorobenzene-1-sulfonamide is a synthetic compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound features a thiazole ring, a sulfonamide group, and a methoxy-substituted phenyl moiety. The presence of these functional groups contributes to its unique chemical properties and biological activities.
| Property | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C22H26N2O5S |
| Molecular Weight | 426.58 g/mol |
| Solubility | Soluble in organic solvents; limited solubility in water |
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Research indicates that sulfonamide derivatives can inhibit various enzymes and receptors involved in cellular signaling pathways. These interactions may lead to altered cell proliferation and apoptosis in cancer cells.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes such as carbonic anhydrase or various kinases that are crucial for tumor growth.
- Cell Cycle Modulation : Studies have shown that similar compounds can induce cell cycle arrest in the G2/M phase, leading to reduced cell proliferation.
Biological Activity Studies
Several studies have evaluated the biological activity of related thiazole derivatives, providing insights into the potential effects of this compound.
Antitumor Activity
A significant area of research has focused on the antitumor properties of thiazole derivatives. For instance:
- Study on Cell Lines : In vitro studies demonstrated that derivatives of thiazole exhibited cytotoxic effects against various cancer cell lines, including MCF7 (breast cancer) and HT-29 (colon cancer). The IC50 values for these compounds were reported in the micromolar range, indicating potent antiproliferative activity .
| Cell Line | IC50 (µM) | Effect |
|---|---|---|
| MCF7 | 10.5 | Significant inhibition of growth |
| HT-29 | 8.7 | Induction of apoptosis |
Structure-Activity Relationship (SAR)
The structure-activity relationship studies suggest that modifications to the thiazole ring and sulfonamide group can significantly influence the biological activity of these compounds. For example:
- Substitution patterns on the phenyl moiety can enhance binding affinity to target enzymes.
- The presence of electron-donating groups (e.g., methoxy) increases solubility and bioavailability.
Case Studies
- Cancer Treatment : A study involving a series of thiazole derivatives showed promising results in inhibiting tumor growth in xenograft models. The compounds led to significant reductions in tumor size compared to controls .
- Mechanistic Insights : Research indicated that certain thiazole derivatives could disrupt microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
